2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Overview
Description
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring, a sulfanyl group, and an oxadiazole ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the azetidine derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various functionalized azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride
- 2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride
- 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Comparison:
- Structural Differences: While these compounds share the azetidine and sulfanyl groups, they differ in the heterocyclic rings attached, such as benzodiazole, pyrimidine, and oxadiazole .
- Unique Properties: 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition .
Biological Activity
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with phenyl-substituted oxadiazoles. Various methods have been explored to optimize yield and purity, with some studies focusing on the use of microwave-assisted synthesis to enhance reaction efficiency .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:
- Cytotoxicity : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
Case Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 15.63 | Apoptosis induction via p53 pathway |
Study 2 | MEL-8 | Similar to Tamoxifen (10.38) | Apoptosis induction |
Study 3 | U937 | <2.78 | Cytotoxicity against acute monocytic leukemia |
Table 1: Summary of anticancer activity findings for this compound.
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current literature suggests that modifications to the chemical structure may enhance its bioavailability and reduce toxicity .
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS.ClH/c1-2-4-8(5-3-1)10-13-14-11(15-10)16-9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQGRWHUOUKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NN=C(O2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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